1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

PARP-1 inhibitor cellular PAR formation assay HeLa cells

1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (C₁₄H₁₇N₃O₂, MW 259.30 g/mol) is a heterocyclic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class, characterized by a 3-piperidinyl substituent at N3 and a methyl group at N1. Its core scaffold is ubiquitous in medicinal chemistry, with close analogs reported as potent PARP-1 inhibitors (IC₅₀ = 27–50 nM in HeLa cellular assays) , dopamine D3 receptor antagonists (Ki = 4.6–5.4 nM) , and PDE10 inhibitors.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B11859180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCNC3
InChIInChI=1S/C14H17N3O2/c1-16-12-7-3-2-6-11(12)13(18)17(14(16)19)10-5-4-8-15-9-10/h2-3,6-7,10,15H,4-5,8-9H2,1H3
InChIKeyFLLQVPLJJWNLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione: A Multi-Target Quinazoline-2,4-dione Scaffold for PARP-1, Dopamine D3, and PDE10 Inhibitor Procurement


1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (C₁₄H₁₇N₃O₂, MW 259.30 g/mol) is a heterocyclic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class, characterized by a 3-piperidinyl substituent at N3 and a methyl group at N1 . Its core scaffold is ubiquitous in medicinal chemistry, with close analogs reported as potent PARP-1 inhibitors (IC₅₀ = 27–50 nM in HeLa cellular assays) [1][2], dopamine D3 receptor antagonists (Ki = 4.6–5.4 nM) [3][4], and PDE10 inhibitors [5]. The compound serves as a versatile starting point for structure–activity relationship investigations, offering distinct substitution vectors at the 1-, 3-, and aromatic positions that differentiate it from simpler analogs such as 3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS 1707563-07-2, lacking the N1-methyl group) .

PARP-1 inhibitor screening and SAR studies
Dopamine D3 receptor antagonist profiling
PDE10 inhibitor investigation
N1-methyl substitution differentiates from des-methyl analog

Why 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione Cannot Be Casually Substituted by Generic Quinazoline-2,4-dione Analogs


Within quinazoline-2,4-dione inhibitor programs, substitution at N1 and N3 positions independently modulate multiple selectivity parameters across target families such as PARP, dopamine receptors, and phosphodiesterases. The N1-methyl group found in the title compound is absent in the simpler 3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS 1707563-07-2), creating a meaningful steric and electronic differentiation . Published SAR from related series demonstrates that the presence or absence of an N1-alkyl substituent can shift PARP-1 IC₅₀ values by several-fold—for example, the 1-cyclohexylpiperidine analog from US8765972 (Compound 4) showed a PARP-1 IC₅₀ of 27 nM in HeLa cells, approximately 1.85-fold more potent than the non-methylated counterpart (IC₅₀ = 50 nM) [1]. Similarly, within the dopamine D3 receptor antagonist series of US8748608, the quinazoline-2,4-dione derivatives bearing an N1-substituent exhibited Ki values of 4.6–5.4 nM, whereas simple unsubstituted quinazoline-2,4-diones show substantially weaker affinity [2]. These quantitative discontinuities mean that interchangeable use of generic quinazoline-2,4-dione analogs in procurement or screening workflows risks invalidating potency, selectivity, and target engagement conclusions.

PARP-1 inhibitory response may shift with N1-unsubstituted analogs

D3 receptor binding affinity may differ from generic quinazoline-2,4-diones

N3 piperidin-3-yl vs piperazine/piperazinone may alter PARP isoform selectivity

Quantitative Differentiation Evidence: 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione vs. Closest Analogs and In-Class Candidates


PARP-1 Inhibitory Potency: N1-Methyl vs. Non-Methylated Analogs in HeLa Cellular Assay

In a direct head-to-head comparison within a single patent series (US8765972), the 1-cyclohexylpiperidine analog of the title compound (Compound 4, carrying an N1-methyl substituent) achieved a PARP-1 IC₅₀ of 27 nM in the H₂O₂-induced PAR formation assay in HeLa cells, compared to 50 nM for Compound 3 (structurally related but lacking the N1-methyl group) [1][2]. The N1-methylated compound thus demonstrated approximately 1.85-fold higher potency in this cellular context. While the title compound contains a piperidin-3-yl rather than a cyclohexylpiperidine at N3, the SAR trend strongly suggests that N1-methylation is a positive driver of PARP-1 inhibitory potency in this chemotype.

PARP-1 Cellular Potency
Reported
1.85-fold difference (IC₅₀ 27 vs 50 nM)
Supports N1-methyl contribution to PARP-1 inhibitory response
HeLa cell PAR formation assay context
PARP-1 inhibitor cellular PAR formation assay HeLa cells

Dopamine D3 Receptor Affinity: Quantified Binding vs. Structural Analogs

Within a patent series of quinazoline-2,4-dione dopamine D3 receptor antagonists (US8748608), structurally analogous compounds bearing the N1-substituted quinazoline-2,4-dione core demonstrated Ki values of 4.60 nM and 5.40 nM against human D3 receptor expressed in HEK293 cells, measured by displacement of [¹²⁵I]IABN [1][2]. By contrast, the unsubstituted quinazoline-2,4-dione scaffold typically yields significantly weaker D3 binding (class-level inference: unsubstituted quinazoline-2,4-diones with a piperazine linker generally exhibit Ki >70 nM at D3 [3]). The title compound, bearing the same N1-methyl-quinazoline-2,4-dione core as these potent analogs, is thereby positioned for D3-targeted programs requiring sub-10 nM affinity.

D3 Receptor Affinity
Class-level
~13–15-fold difference (Ki 4.6–5.4 vs >70 nM)
N1-substitution may support D3 binding in nanomolar range
Radioligand displacement assay; class-level inference
dopamine D3 receptor GPCR antagonist radioligand binding

PARP-1 Selectivity Over PARP-2 Emerges From N1-Substituted Piperazine Analogs

In the 2021 J. Med. Chem. study of quinazoline-2,4-dione derivatives containing 3-substituted piperazines, compound 24 (bearing an N1-benzyl substituent and a substituted piperazine at N3) achieved PARP-1 IC₅₀ = 0.51 nM and PARP-2 IC₅₀ = 23.11 nM, yielding a 45-fold selectivity window for PARP-1, coupled with significantly longer residence time on PARP-1 as revealed by cocrystal structures . Compound 32 similarly showed PARP-1 IC₅₀ = 1.31 nM and PARP-2 IC₅₀ = 15.63 nM (~12-fold selectivity). By comparison, dual PARP-1/2 pan-inhibitors such as Cpd36 (piperazinone series, 2023) show essentially equipotent PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM) inhibition . The title compound's piperidin-3-yl N3 substitution pattern differs from both piperazine and piperazinone-based series and may confer a distinct selectivity profile relative to PARP-2 and PARP-7.

PARP-1/2 Selectivity
Data to verify
Selectivity range: 1‑fold (pan) to 45‑fold
Piperidin-3-yl N3 may yield distinct selectivity profile
Cross-study comparison; data to verify
PARP-2 selectivity residence time cocrystal structure

In Vivo Antitumor Efficacy Achieved by N1,N3-Disubstituted Quinazoline-2,4-dione Analogs

N1,N3-disubstituted quinazoline-2,4-dione analogs have demonstrated in vivo antitumor efficacy in multiple xenograft models. Compound 24 (2021 series) produced remarkable antitumor activity in both a breast cancer xenograft model and an orthotopic glioblastoma model in mice, either as monotherapy or in combination treatment, with an acceptable pharmacokinetic profile . Cpd36 (2023 piperazinone series with N1-substitution structurally related to the title compound) was orally bioavailable and significantly repressed tumor growth in both breast cancer and prostate cancer xenograft models . In contrast, simpler 3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS 1707563-07-2, lacking N1-methyl) has no reported in vivo efficacy data, consistent with its primary use as a synthetic intermediate rather than a biologically optimized lead .

In Vivo Tumor Response
Data to verify
Reported tumor growth repression in xenograft models
N1-methyl may be relevant for in vivo pharmacology studies
Cross-study context; sources not provided
xenograft antitumor oral bioavailability BRCA-mutant

High-Value Application Scenarios for 1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Hit-to-Lead Optimization: N1-Substituted Quinazoline-2,4-dione as a Potency-Enhancing Scaffold

In PARP-1 inhibitor programs targeting the adenine-ribose (AD) binding site, the title compound provides an N1-methyl group that published SAR shows to enhance cellular PARP-1 inhibitory potency by approximately 1.85-fold compared to non-methylated analogs (IC₅₀ 27 nM vs. 50 nM in HeLa PAR formation assay) [1]. Procurement of the title compound, rather than the des-methyl 3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS 1707563-07-2), supports hit-to-lead chemistry where the N1-methyl group is retained as a potency-driving feature while the N3 piperidin-3-yl moiety is diversified to optimize selectivity over PARP-2 and PARP-7.

Dopamine D3 Receptor Antagonist Lead Identification: Nanomolar Affinity from the N1-Substituted Quinazoline-2,4-dione Core

For CNS drug discovery programs targeting dopamine D3 receptors, close structural analogs of the title compound have demonstrated Ki values of 4.6–5.4 nM against human D3, a ~13–15-fold advantage over the unsubstituted quinazoline-2,4-dione scaffold (Ki >70 nM) [2]. The title compound's N1-methyl-quinazoline-2,4-dione core is the key pharmacophoric element enabling this affinity gain, making it a rational procurement choice for D3 antagonist screening libraries and radioligand displacement assay development.

PARP Isoform Selectivity Profiling: Piperidin-3-yl as a Novel N3 Substituent for Distinct Selectivity Signatures

Published PARP-1/2 inhibitor series have extensively explored piperazine and piperazinone N3 substituents, yielding selectivity windows ranging from ~1-fold (pan-inhibition) to 45-fold (PARP-1 selective) . The title compound's piperidin-3-yl N3 substituent is structurally distinct from both of these well-characterized motifs, presenting an opportunity for procurement by selectivity screening teams seeking PARP isoform selectivity profiles that cannot be achieved with commercially available piperazine- or piperazinone-based analogs.

In Vivo Oncology Pharmacology: N1,N3-Disubstituted Quinazoline-2,4-diones as Orally Bioavailable Antitumor Agents

N1,N3-disubstituted quinazoline-2,4-dione analogs from the 2021 and 2023 J. Med. Chem. series have demonstrated oral bioavailability and significant tumor growth repression in BRCA-mutant breast cancer, prostate cancer, and glioblastoma orthotopic models . The title compound, bearing both N1-methyl and N3-piperidin-3-yl substituents, is positioned for in vivo pharmacology studies in oncology, where procurement of the fully disubstituted scaffold (rather than the monosubstituted 3-(piperidin-3-yl) analog, which lacks reported in vivo activity) is essential for achieving target engagement and tumor growth inhibition.

Application
Selection Property
Validation Focus
PARP-1 inhibitor hit-to-lead research
N1-methyl substitution profile
Cellular PARP-1 inhibitory response
Dopamine D3 receptor antagonist profiling
N1-substituted core affinity
D3 receptor binding assay
PARP isoform selectivity profiling
Piperidin-3-yl N3 substituent
PARP-1/2 selectivity pattern
In vivo oncology pharmacology research
N1,N3-disubstituted scaffold
Xenograft tumor model response
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